Diallyl isophthalate is a colorless liquid with a mild odor, classified as a diallyl ester monomer []. This compound serves as a crucial building block in synthesizing thermosetting polymers, particularly known for their high heat resistance and excellent dielectric properties [, , , ]. DAIP finds applications in diverse fields like electronics, aerospace, and optics, owing to the desirable properties it imparts to the final polymer products [, , , ].
Diallyl isophthalate is classified as a diester derived from isophthalic acid and allyl alcohol. Its chemical formula is , with a molecular weight of 246.26 g/mol. The compound is primarily used in the production of polymers and resins due to its unique properties, including thermal stability and chemical resistance .
The synthesis of diallyl isophthalate typically involves the esterification of isophthalic acid with allyl alcohol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid and is conducted under reflux conditions. The process generally follows these steps:
In industrial settings, continuous esterification methods are employed to enhance yield and purity. A notable method involves adding dimethyl isophthalate and allyl alcohol in the presence of potassium carbonate as a catalyst, with the reaction maintained at temperatures between 90-145 °C .
Diallyl isophthalate features a complex molecular structure characterized by two allyl groups attached to an isophthalate backbone. The structural formula can be represented as follows:
This structure contributes to its properties as a cross-linking agent in polymerization processes. Spectroscopic techniques such as Fourier Transform Infrared Spectroscopy (FT-IR) and Nuclear Magnetic Resonance (NMR) have been utilized to analyze its conformational characteristics and interactions with other compounds .
Diallyl isophthalate participates in several significant chemical reactions:
The mechanism of action for diallyl isophthalate primarily involves its role as a monomer in polymer synthesis. During polymerization, radical initiators generate free radicals that react with the double bonds in the allyl groups, leading to chain growth and cross-linking. This process results in a three-dimensional network structure that imparts durability and resistance to thermal degradation .
Diallyl isophthalate exhibits several notable physical and chemical properties:
Diallyl isophthalate has diverse applications across several scientific fields:
Diallyl isophthalate (systematic IUPAC name: bis(prop-2-en-1-yl) benzene-1,3-dicarboxylate) is an organic compound defined by the molecular formula C₁₄H₁₄O₄ and a molecular weight of 246.26 g/mol [2] [6]. Its structure features an isophthalic acid core (1,3-benzenedicarboxylic acid) esterified with two allyl alcohol groups, creating a diester configuration [4]. This arrangement confers distinctive reactivity, particularly in polymerization processes where the allyl groups undergo cross-linking. The compound’s isophthalate ring substitution at the meta-position differentiates it from ortho- or para-phthalate isomers, influencing both symmetry and material properties in derived polymers [7].
Table 1: Standard Nomenclature and Identifiers of Diallyl Isophthalate
Nomenclature Type | Identifier |
---|---|
CAS Registry Number | 1087-21-4 |
Linear Formula | C₆H₄(COOCH₂CH=CH₂)₂ (1,3) |
SMILES Notation | C=CCOC(=O)C1=CC(=CC=C1)C(=O)OCC=C |
Common Synonyms | Dapon M; Di-2-propenyl isophthalate; Isophthalic acid diallyl ester |
The compound’s structural specificity is further evidenced by its spectral characteristics, including infrared absorption bands at 1,720 cm⁻¹ (C=O stretch) and 1,640 cm⁻¹ (C=C stretch), which confirm the presence of ester and vinyl functional groups, respectively [2] [6].
Diallyl isophthalate emerged as a commercially significant monomer in the mid-20th century, coinciding with advancements in thermosetting polymer technologies. Its development paralleled industrial demands for high-performance resins capable of withstanding extreme thermal and electrical conditions [1] [9]. Initially explored as a component in military-grade composites during the 1950s, DAIP-based polymers gained prominence in aerospace and electronics due to superior stability compared to existing ortho-phthalate systems [3].
The compound’s industrial significance solidified as manufacturers recognized its utility in producing cross-linked polymers with exceptional dimensional stability. By the 1980s, DAIP became integral to laminated materials in printed circuit boards (PCBs), where its low dielectric loss (tan δ < 0.02 at 1 MHz) and thermal resistance (>300°C) outperformed epoxy alternatives [7] . Market analyses indicate that global consumption reached approximately 500,000 metric tons annually by 2023, valued at nearly USD 500 million, with projections suggesting growth to USD 900 million by 2033 at a 6% compound annual growth rate [9].
Table 2: Milestones in Diallyl Isophthalate Industrial Adoption
Time Period | Development Phase | Industrial Impact |
---|---|---|
1950–1960 | Initial commercialization | Restricted use in military composites |
1970–1990 | Process optimization | Expansion into PCB laminates and automotive components |
2000–Present | Sustainable innovation | Bio-based DAIP research; high-purity (>99%) formulations |
A pivotal transition occurred in the early 21st century, when regulatory restrictions on ortho-phthalates (e.g., DEHP) in consumer goods propelled DAIP as a safer alternative for polymer applications requiring indirect food contact or medical compliance [7]. This shift cemented DAIP’s role in value chains spanning advanced composites, electrical encapsulation, and specialty adhesives.
Diallyl isophthalate exhibits a suite of physicochemical properties that underpin its industrial utility. As a liquid monomer at ambient temperatures, it displays a characteristic colorless to pale yellow appearance and a density of 1.13 g/cm³ at 20°C [4] [5]. Its viscosity ranges between 50–100 cP, facilitating processing in resin formulations without requiring volatile solvents. The compound’s boiling point occurs at 163°C under reduced pressure (8 mmHg), while its flash point is observed at >150°C, indicating moderate thermal stability in liquid form [4] .
Upon polymerization, DAIP forms densely cross-linked networks with exceptional thermal endurance. The resulting thermoset withstands continuous operation at 180°C without decomposition, attributable to its aromatic backbone and allyl ester linkages . Thermogravimetric analysis reveals 5% mass loss only above 300°C in nitrogen atmospheres, confirming stability in high-temperature applications like automotive engine components [1] [9].
Electrically, cured DAIP resins exhibit volume resistivity >10¹⁴ Ω·cm and dielectric constants between 3.0–3.5 across 1–100 MHz frequencies. These properties stem from the non-polar aromatic structure and minimal ionic impurities in high-purity formulations [7] [9].
The monomer demonstrates limited solubility in polar solvents like water (<0.1 g/L) but full miscibility with non-polar organics including toluene, acetone, and chloroform [4] [6]. This profile enables formulation with co-monomers (e.g., diallyl phthalate) and reinforcement materials (e.g., glass fibers), yielding composite structures with flexural strengths exceeding 120 MPa .
Table 4: Thermal and Electrical Properties of Cured DAIP Polymers
Property | Test Method | Value Range |
---|---|---|
Thermal Decomposition Onset | TGA (N₂ atmosphere) | 300–320°C |
Glass Transition Temperature (Tg) | DMA (1 Hz frequency) | 165–195°C |
Coefficient of Thermal Expansion | ASTM D696 | 60–80 μm/m·°C |
Dielectric Constant (1 MHz) | ASTM D150 | 3.0–3.5 |
Dissipation Factor (1 MHz) | ASTM D150 | 0.008–0.020 |
These intrinsic properties collectively position diallyl isophthalate as a critical monomer for high-performance polymer systems demanding reliability under thermal stress and electrical loads.
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